STING agonist-25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

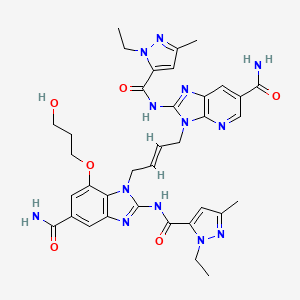

C36H41N13O6 |

|---|---|

Molecular Weight |

751.8 g/mol |

IUPAC Name |

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |

InChI |

InChI=1S/C36H41N13O6/c1-5-48-26(14-20(3)44-48)33(53)42-35-40-24-16-22(30(37)51)18-28(55-13-9-12-50)29(24)46(35)10-7-8-11-47-32-25(17-23(19-39-32)31(38)52)41-36(47)43-34(54)27-15-21(4)45-49(27)6-2/h7-8,14-19,50H,5-6,9-13H2,1-4H3,(H2,37,51)(H2,38,52)(H,40,42,53)(H,41,43,54)/b8-7+ |

InChI Key |

YQHIJJGKUAVQNL-BQYQJAHWSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Synthetic STING Agonists

Disclaimer: The specific designation "STING agonist-25" does not correspond to a publicly documented compound in scientific literature. Therefore, this guide will focus on the well-characterized, potent, non-cyclic dinucleotide (non-CDN) synthetic STING agonist, diABZI (diamidobenzimidazole) , as a representative molecule to detail the core mechanism of action, experimental protocols, and quantitative data relevant to this class of compounds.

Introduction to the STING Pathway and Synthetic Agonists

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1] Activation of the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein, initiates a signaling cascade that results in the robust production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2][3] This response is pivotal for orchestrating both innate and adaptive immunity, making STING a highly attractive target for cancer immunotherapy.[4][5]

Synthetic STING agonists are designed to pharmacologically activate this pathway to enhance anti-tumor immunity. While early agonists were analogs of the natural STING ligand 2'3'-cGAMP, recent drug development efforts have focused on non-CDN small molecules like diABZI, which often exhibit superior potency and drug-like properties.

Core Mechanism of Action: diABZI

The activation of STING by diABZI involves a series of well-defined molecular events, from direct binding to the induction of downstream gene expression.

Direct Binding to the STING Dimer

Under basal conditions, STING exists as a homodimer on the ER membrane. The ligand-binding domain (LBD) of each STING monomer faces the ER lumen. Unlike its natural ligand 2'3'-cGAMP, which binds within a cleft of the STING dimer, diABZI has been shown to bind to a distinct site on the STING protein. This binding event is crucial for stabilizing an active conformation of the STING dimer.

Conformational Change and Oligomerization

Agonist binding induces a significant conformational change in the STING dimer. This structural rearrangement is thought to involve a closing of the LBDs, which unmasks domains necessary for downstream signaling. This activation leads to the oligomerization of STING dimers, a critical step for signal amplification and subsequent trafficking.

Translocation from ER to Golgi Apparatus

Activated STING oligomers are trafficked from the ER to the Golgi apparatus. This translocation is an essential step, as it brings STING into proximity with key downstream signaling components.

Recruitment and Activation of TBK1

In the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 is a serine/threonine kinase that, upon recruitment, phosphorylates itself (autophosphorylation) at Serine 172, a key step for its activation. Activated TBK1 then phosphorylates the C-terminal tail of STING, creating a docking site for the next signaling partner.

Phosphorylation of IRF3 and NF-κB Activation

The primary substrate of activated TBK1 is the transcription factor Interferon Regulatory Factor 3 (IRF3). TBK1 phosphorylates IRF3 at multiple sites, including Serine 396. This phosphorylation event causes IRF3 to dimerize and translocate from the cytoplasm to the nucleus.

Simultaneously, STING activation can also lead to the activation of the NF-κB transcription factor, although the precise mechanism remains under investigation.

Induction of Type I Interferons and Pro-inflammatory Cytokines

Once in the nucleus, the IRF3 dimer binds to IFN-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFNB1) and other IFN-stimulated genes (ISGs). The activation of NF-κB drives the expression of a broad range of pro-inflammatory cytokines, such as TNF-α and IL-6. The secreted type I interferons then act in an autocrine and paracrine manner to establish a potent antiviral and anti-tumor state.

Quantitative Data Summary

The efficacy of STING agonists is quantified through various in vitro and in vivo assays. The following tables summarize representative data for potent synthetic STING agonists like diABZI and MSA-2.

Table 1: In Vitro Activity of Representative Synthetic STING Agonists

| Compound | Assay | Cell Line | EC50 (Half-Maximal Effective Concentration) | Reference |

|---|---|---|---|---|

| diABZI | IFN-β Secretion | THP-1 monocytes | 3.1 ± 0.6 µM | |

| diABZI | IRF Reporter Assay | THP1-Dual™ Cells | 100 nM | |

| diABZI-amine | IRF Reporter Assay | THP1-Dual™ Cells | 0.144 ± 0.149 nM | |

| MSA-2 | IFN-β Secretion | THP-1 monocytes | As low as 8 ± 7 nM (covalent dimer) | |

| SNX281 | IRF3 Reporter Assay | HEK293T | 1.1 ± 0.63 µM |

| SR-717 | ISG Reporter Assay | THP-1 | 2.1 µM | |

Table 2: Binding Affinity of Representative STING Agonists

| Compound | Target | Method | K_d_ (Dissociation Constant) / IC50 | Reference |

|---|---|---|---|---|

| diABZI | Human STING | - | ~1.6 nM (K_d_) | |

| ST12 | Human STING (R232) | Biolayer Interferometry | 14 µM (K_d_) |

| SR-717 | STING | - | 7.8 µM (IC50) | |

Visualization of Pathways and Workflows

Signaling Pathway Diagram

Caption: The STING signaling pathway activated by a synthetic agonist.

Experimental Workflow Diagram

Caption: Workflow for an HEK-Blue™ ISG reporter gene assay.

Logical Relationship Diagram

Caption: Logical flow of STING activation by a synthetic agonist.

Detailed Experimental Protocols

Protocol 1: HEK-Blue™ ISG Reporter Gene Assay for STING Activation

This protocol describes the measurement of STING pathway activation by quantifying the activity of an IRF-inducible secreted embryonic alkaline phosphatase (SEAP) reporter.

-

Materials:

-

HEK-Blue™ ISG cells (InvivoGen) or similar reporter cell line.

-

Complete growth medium (DMEM, 10% FBS, selection antibiotics).

-

STING agonist stock solution (in DMSO).

-

QUANTI-Blue™ Solution (InvivoGen).

-

96-well flat-bottom cell culture plates.

-

Spectrophotometer capable of reading absorbance at 620-655 nm.

-

-

Methodology:

-

Cell Seeding: Seed HEK-Blue™ ISG cells at a density of 50,000-80,000 cells per well in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of the STING agonist in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest agonist dose.

-

Cell Treatment: Remove the old medium from the cells and add the diluted agonist solutions. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.

-

Transfer 20 µL of cell culture supernatant to a new flat-bottom 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours, or until a color change is apparent.

-

-

Data Acquisition: Measure the absorbance of the wells at 620-655 nm.

-

Analysis: Subtract the absorbance of the blank (medium only) from all values. Plot the absorbance against the log of the agonist concentration and use a non-linear regression (four-parameter logistic curve) to determine the EC50 value.

-

Protocol 2: Western Blot for TBK1 and IRF3 Phosphorylation

This protocol details the detection of key phosphorylation events in the STING signaling cascade.

-

Materials:

-

THP-1 monocytes or other relevant cell line.

-

RPMI-1640 medium with 10% FBS.

-

STING agonist.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1, anti-phospho-IRF3 (Ser396), anti-total IRF3, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Methodology:

-

Cell Culture and Treatment: Seed THP-1 cells at an appropriate density (e.g., 2 x 10⁶ cells/well in a 6-well plate). Stimulate cells with the STING agonist at the desired concentration for a specified time course (e.g., 0, 30, 60, 120 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-TBK1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels or the loading control, the membrane can be stripped of the first antibody set and re-probed with the next primary antibody (e.g., anti-total TBK1, then anti-β-actin).

-

Protocol 3: Cytokine Quantification by ELISA

This protocol describes how to measure the secretion of IFN-β or other cytokines from agonist-treated cells.

-

Materials:

-

Human IFN-β ELISA kit (or for another cytokine of interest).

-

Cell culture supernatants from agonist-treated cells.

-

Wash buffer and substrate solutions (included in the kit).

-

Stop solution (included in the kit).

-

96-well microplate reader.

-

-

Methodology:

-

Sample Collection: Culture cells (e.g., primary human monocytes) and treat with the STING agonist for 20-24 hours. Collect the supernatant and centrifuge to remove any cell debris.

-

ELISA Procedure: Perform the ELISA according to the manufacturer’s protocol. This typically involves:

-

Adding standards and samples to the pre-coated 96-well plate.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding an enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

-

Incubating and washing.

-

Adding the substrate solution (e.g., TMB) and incubating until color develops.

-

Adding the stop solution.

-

-

Data Acquisition: Immediately read the absorbance at the specified wavelength (e.g., 450 nm).

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to calculate the concentration of the cytokine in each sample.

-

References

- 1. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

STING Agonist-25 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING by agonists has emerged as a promising strategy in cancer immunotherapy, leveraging the pathway's potent ability to induce type I interferons (IFNs) and other pro-inflammatory cytokines, thereby activating a robust anti-tumor immune response. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by STING agonists, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes.

Core Signaling Pathways

Upon activation by cyclic dinucleotides (CDNs) like cGAMP, or synthetic agonists, the endoplasmic reticulum (ER)-resident STING protein undergoes a conformational change and translocates to the Golgi apparatus.[1] This initiates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates key downstream transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and components of the Nuclear Factor-kappa B (NF-κB) pathway.[2][3]

The TBK1-IRF3 Axis: The Canonical Pathway to Type I Interferons

The phosphorylation of IRF3 by TBK1 is a hallmark of STING pathway activation.[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of type I IFN genes (e.g., IFNB1) and other interferon-stimulated genes (ISGs).[1] This leads to the transcription and subsequent secretion of type I IFNs, which act in an autocrine and paracrine manner to establish an antiviral state and promote the activation of adaptive immunity.

The NF-κB Pathway: Driving Pro-inflammatory Cytokine Production

In addition to IRF3, STING activation also leads to the activation of the NF-κB pathway. TBK1 can phosphorylate IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CCL5. The synergistic action of IRF3 and NF-κB is crucial for a robust anti-tumor immune response.

Quantitative Analysis of STING Agonist Activity

The potency of STING agonists is typically evaluated by measuring the induction of downstream signaling events. The following tables summarize key quantitative data for various STING agonists.

Table 1: EC50 Values for IFN-β Secretion Induced by STING Agonists

| STING Agonist | Cell Type | EC50 (µM) | Reference |

| 2',3'-cGAMP | THP-1 | 53.9 ± 5 | |

| diABZI | THP-1 | 3.1 ± 0.6 | |

| MSA-2 (dimer) | THP-1 | 0.008 ± 0.007 | |

| E7766 | Human PBMCs | 0.15 - 0.79 |

Table 2: EC50 Values for IRF3 and NF-κB Pathway Activation by ADU-S100

| Pathway | Reporter Cell Line | EC50 (µg/mL) | Reference |

| IRF3 | THP-1 Dual | 3.03 | |

| NF-κB | THP-1 Dual | 4.85 |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study STING agonist-induced downstream signaling.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to detect the phosphorylation status of key proteins in the STING signaling pathway, such as STING, TBK1, and IRF3.

-

Cell Lysis:

-

Treat cells with the STING agonist of interest for the desired time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.

-

Luciferase Reporter Assay for IRF3 and NF-κB Activity

This assay quantifies the transcriptional activity of IRF3 and NF-κB by measuring the expression of a luciferase reporter gene under the control of ISRE or NF-κB response elements, respectively.

-

Cell Transfection:

-

Seed cells in a 24-well plate.

-

Transfect cells with a firefly luciferase reporter plasmid containing either ISRE or NF-κB response elements, along with a Renilla luciferase plasmid for normalization.

-

-

Cell Stimulation:

-

24 hours post-transfection, treat the cells with the STING agonist.

-

-

Cell Lysis and Luciferase Assay:

-

After the desired incubation time, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

This protocol is used to determine the in vivo association of IRF3 and NF-κB with the promoter regions of their target genes.

-

Cross-linking:

-

Treat cells with the STING agonist.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for IRF3 or NF-κB p65 overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C.

-

Purify the DNA using a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Quantify the amount of precipitated DNA corresponding to the promoter regions of target genes (e.g., IFNB1, CCL5) by qPCR.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: STING agonist downstream signaling pathways.

Caption: Western Blot experimental workflow.

Caption: Luciferase Reporter Assay workflow.

References

- 1. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to STING Agonist-25 and Type I Interferon Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of STING (Stimulator of Interferon Genes) agonists, with a focus on a representative potent agonist, herein referred to as STING agonist-25, in the induction of type I interferons (IFNs). This document details the underlying signaling pathways, quantitative efficacy data, and explicit experimental protocols for the evaluation of STING agonists.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Activation of this pathway leads to a robust type I interferon response, which is crucial for orchestrating antiviral and antitumor immunity.[3][4]

Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[5] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β.

Quantitative Data Presentation

The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The following tables summarize representative data for potent synthetic STING agonists, including compounds with characteristics similar to "this compound".

Table 1: In Vitro Activity of Representative STING Agonists

| STING Agonist | Cell Line | Assay Type | Readout | EC50 Value | Reference |

| STING agonist-13 | Human PBMCs | Cytokine Release | IFN-β Production | 7.471 nM | |

| KAS-08 | THP-1 | ISG Reporter Assay | Luciferase Activity | 0.18 µM | |

| diABZI | THP-1 | Cytokine Release | IFN-β Production | 3.1 µM | |

| SNX281 | THP-1 | Cytokine Release | IFN-β Production | 6.6 µM | |

| 2'3'-cGAMP | THP-1 | Cytokine Release | IFN-β Production | 53.9 µM | |

| ADU-S100 | THP-1 | ISG Reporter Assay | Luciferase Activity | 10-100 µM |

Table 2: In Vivo Anti-Tumor Efficacy of a Representative STING Agonist

| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |

| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% |

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascades and experimental procedures is crucial for understanding the mechanism of action and evaluation of STING agonists.

References

- 1. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of STING Agonist-25 in Innate Immune Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage.[1][2][3] Activation of the STING pathway triggers a robust inflammatory response, including the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for orchestrating an effective anti-viral or anti-tumor immune response.[4][5] This has positioned STING agonists as a promising class of therapeutics in cancer immunotherapy. This guide provides an in-depth technical overview of the role and mechanism of action of a model STING agonist, referred to herein as STING agonist-25, in the activation of the innate immune system. While the specific designation "this compound" does not correspond to a universally recognized compound in the scientific literature, this document will synthesize data from well-characterized synthetic STING agonists to provide a representative profile.

Core Mechanism of Action

STING is an endoplasmic reticulum (ER)-resident transmembrane protein. The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). This compound, as a synthetic cyclic dinucleotide (CDN) or non-CDN mimetic, directly binds to and activates STING.

This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β. Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.

Signaling Pathway Diagram

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for representative STING agonists from preclinical studies, which can be considered indicative of the expected performance of a potent compound like this compound.

In Vitro Activity

| Cell Line | Assay Type | Readout | EC50 (µM) | Reference |

| THP1-Dual™ KI-hSTING | IRF-Luciferase Reporter | Luciferase Activity | 0.5 - 5.0 | |

| Human PBMCs | Cytokine Release | IFN-β Production | 1.0 - 10.0 | |

| Murine Dendritic Cells (DC2.4) | Cytokine Release | CXCL10 Production | 0.8 - 8.0 |

In Vivo Anti-Tumor Efficacy

| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 7, 10, 13 | ~60% | |

| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 8, 11, 14 | ~75% | |

| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |

| CT26 Colon Carcinoma (ALG-031048) | Not Specified | Intratumoral injection | 90% tumor regression | |

| Hepa1-6 Hepatocellular Carcinoma (ALG-031048) | Not Specified | Intratumoral injection | 88% mean tumor regression |

Note: Tumor Growth Inhibition (TGI) is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

-

THP1-Dual™ KI-hSTING cells

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.

Materials:

-

6-8 week old C57BL/6 or BALB/c mice

-

B16-F10 melanoma or CT26 colon carcinoma cells

-

This compound formulated in a suitable vehicle (e.g., saline)

-

Calipers for tumor measurement

-

Syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., immune cell infiltration).

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol details the quantification of IFN-β in cell culture supernatants as an indicator of STING pathway activation.

Materials:

-

THP-1 cells or primary immune cells

-

96-well cell culture plate

-

This compound

-

IFN-β ELISA kit (human or mouse specific)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere.

-

Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control. Include a positive control if available.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate solution to develop color.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound, as a representative of a potent class of immune-stimulating agents, holds significant promise for therapeutic applications, particularly in oncology. Its ability to robustly activate the innate immune system, leading to the production of type I interferons and a cascade of anti-tumor immune responses, is well-documented for various STING agonists. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to evaluate and advance novel STING agonists. Further investigation into optimizing delivery methods and combination therapies will be crucial to fully realize the clinical potential of this therapeutic strategy.

References

- 1. Every step you take: STING pathway key to tumor immunity - UChicago Medicine [uchicagomedicine.org]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. STING activation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Development of Non-Nucleotide STING Agonists

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot" ones susceptible to immune-mediated destruction. While early efforts focused on cyclic dinucleotide (CDN) mimics of the natural STING ligand, 2'3'-cGAMP, their therapeutic potential has been hampered by poor bioavailability and the need for intratumoral administration. This has spurred the development of a new class of therapeutics: non-nucleotide, small-molecule STING agonists. These agents offer the promise of systemic administration and have demonstrated potent anti-tumor activity in preclinical models, with several candidates now advancing into clinical trials.

This in-depth technical guide provides a comprehensive overview of the discovery and development of non-nucleotide STING agonists. It covers the core aspects of their mechanism of action, key chemical classes, and the experimental methodologies employed in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working at the forefront of immuno-oncology.

The STING Signaling Pathway: A Primer

The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[1] The canonical pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which, upon binding to cytosolic double-stranded DNA (dsDNA), synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER) membrane.[1][2] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs).

Major Classes of Non-Nucleotide STING Agonists

The quest for systemically bioavailable STING agonists has led to the discovery of several distinct chemical scaffolds. These non-nucleotide compounds directly bind to the STING protein, often in the same ligand-binding domain as cGAMP, and trigger its activation.

Amidobenzimidazoles (ABZIs) and Their Dimers (diABZIs)

The amidobenzimidazole (ABZI) class of compounds represents a significant breakthrough in the development of non-nucleotide STING agonists. Researchers discovered that linking two ABZI monomers creates dimeric compounds (diABZIs) with substantially enhanced binding affinity and cellular potency. These compounds have demonstrated the ability to induce complete and lasting tumor regression in preclinical models following intravenous administration.

Other Prominent Non-Nucleotide Scaffolds

More recent research has unveiled other promising non-nucleotide STING agonists, such as MSA-2 and DW18343.

-

MSA-2: This orally available non-nucleotide agonist has shown the ability to induce tumor regression and durable anti-tumor immunity in syngeneic mouse tumor models. A key feature of MSA-2 is that it exists as a monomer-dimer equilibrium in solution, with the dimeric form being the active species that binds to STING.

-

DW18343: This novel non-nucleotide agonist has demonstrated robust activation across different human and mouse STING isoforms. Crystallography studies have revealed that DW18343 binds deeply within the STING ligand-binding domain, which may account for its high potency. It has shown broad and long-lasting anti-tumor effects in various syngeneic mouse tumor models with both local and systemic administration.

Quantitative Analysis of Agonist Activity

The evaluation of non-nucleotide STING agonists involves a battery of quantitative assays to determine their binding affinity, cellular potency, and in vivo efficacy.

Binding Affinity and Cellular Activation

The following table summarizes the in vitro activity of representative non-nucleotide STING agonists compared to the endogenous ligand 2'3'-cGAMP.

| Compound | Target | Assay Type | EC50 / IC50 | Kd | Reference |

| 2'3'-cGAMP | Human STING (WT) | HTRF Binding | IC50: 5 nM | 3.79 - 9.23 nM | |

| diABZI | Human PBMCs | IFN-β Secretion | EC50: 130 nM | - | |

| diABZI-amine | THP1-Dual Cells | IRF-Luciferase | EC50: 0.144 nM | - | |

| MSA-2 | Human STING (WT) | IFN-β Secretion | EC50: 8.3 µM | - | |

| Triazole 40 | Human STING | IFN-β Secretion | EC50: 0.24 µM | - | |

| DW18343 | 293T-Dual-hSTING-H232 | ISG Reporter | ~0.1 µM | - |

Note: EC50 and IC50 values can vary depending on the specific assay conditions and cell line used.

In Vivo Anti-Tumor Efficacy

The ultimate test of a STING agonist's therapeutic potential lies in its ability to control tumor growth in vivo. The following table provides a snapshot of the anti-tumor efficacy of selected non-nucleotide STING agonists in preclinical syngeneic mouse models.

| Compound | Tumor Model | Administration Route | Key Efficacy Outcome | Reference |

| diABZI | CT-26 (colorectal) | Intravenous | 8 out of 10 mice tumor-free at day 43 | |

| MSA-2 | MC38 (colon) | Oral, Subcutaneous | Induced tumor regression and durable immunity | |

| SNX281 | - | - | Single-dose tumor elimination in mouse models | |

| DW18343 | B16F10 (melanoma) | Intratumoral | Significant tumor growth inhibition | |

| DW18343 | 4T1 (breast) | Intraperitoneal | Significant tumor growth inhibition | |

| DW18343 | EMT6 (breast) | Intravenous | Significant tumor growth inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of non-nucleotide STING agonists.

STING Binding Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used method for assessing the binding of compounds to STING in a high-throughput format.

Principle: This is a competitive assay where a test compound competes with a fluorescently labeled STING ligand (e.g., d2-labeled) for binding to a tagged STING protein (e.g., His-tagged). An antibody recognizing the tag (e.g., anti-His) is labeled with a FRET donor (e.g., Terbium cryptate). When the labeled ligand binds to the STING protein, the donor and acceptor are brought into proximity, resulting in a FRET signal. A test compound that binds to STING will displace the labeled ligand, leading to a decrease in the FRET signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a dilution series of the test compound and a reference compound (e.g., 2'3'-cGAMP).

-

Dilute the His-tagged human STING protein, anti-6His-Terbium antibody, and d2-labeled STING ligand in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Dispense 2 µL of the test compound or reference compound into the wells of a low-volume white plate.

-

Add 2 µL of the His-tagged STING protein solution to each well.

-

Add 2 µL of the pre-mixed anti-6His-Terbium antibody and d2-labeled STING ligand solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the acceptor and donor emission wavelengths.

-

Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

-

Cellular STING Activation Assay (THP-1 Luciferase Reporter)

This cell-based assay is used to measure the ability of a compound to activate the STING pathway in a relevant human immune cell line.

Principle: THP-1 human monocytic cells are engineered to stably express a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE). When a compound activates the STING pathway, it leads to the production of type I interferons, which then act in an autocrine or paracrine manner to activate the ISRE and drive the expression of luciferase. The amount of light produced is proportional to the level of STING pathway activation.

Protocol Outline:

-

Cell Culture and Seeding:

-

Culture the THP-1 ISRE-luciferase reporter cells in appropriate growth medium.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound at 4-fold the final desired concentration in assay medium.

-

Add 25 µL of the diluted compound to the wells. For unstimulated controls, add 25 µL of assay medium.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Luciferase Assay:

-

Prepare a one-step luciferase assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the luciferase reagent to each well and incubate at room temperature for 15-30 minutes with gentle rocking.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a luminometer.

-

Subtract the background luminescence from cell-free control wells.

-

Plot the luminescence values against the compound concentration to determine the EC50 value.

-

Discovery and Development Workflow

The discovery of novel non-nucleotide STING agonists follows a structured workflow, from initial screening to preclinical validation.

The Clinical Landscape

The promising preclinical data for non-nucleotide STING agonists has led to the initiation of several clinical trials to evaluate their safety and efficacy in cancer patients.

| Compound | Developer | Phase | NCT Identifier | Status (as of late 2025) |

| SNX281 | Roivant Sciences | Phase I | NCT04609579 | Recruiting |

| GSK3745417 | GlaxoSmithKline | Phase I | NCT03843359 | Recruiting |

| HG-381 | HitGen | Phase I | NCT04998422 | Recruiting |

| E-7766 | Eisai | Phase I | NCT04144140 | Recruiting |

These early-phase trials are primarily focused on patients with advanced solid tumors and are assessing the safety, tolerability, and preliminary efficacy of these novel agents, both as monotherapies and in combination with other immunotherapies like checkpoint inhibitors.

Conclusion

The discovery and development of non-nucleotide STING agonists represent a paradigm shift in the field of immuno-oncology. These systemically available small molecules have the potential to overcome the limitations of earlier CDN-based approaches and unlock the full therapeutic potential of STING activation. The ongoing clinical trials will be crucial in determining the clinical utility of this exciting new class of cancer immunotherapies. This technical guide provides a foundational understanding of this rapidly evolving field, equipping researchers and drug developers with the knowledge to contribute to the advancement of these promising therapeutics.

References

The Structure-Activity Relationship of Non-Nucleotide STING Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This has positioned STING as a promising therapeutic target for a range of diseases, most notably in cancer immunotherapy. While early efforts focused on cyclic dinucleotide (CDN) agonists, their limitations, such as poor membrane permeability and stability, have spurred the development of non-nucleotide small-molecule STING agonists.

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of non-nucleotide STING agonists, with a focus on the principles guiding their design and optimization. While a specific, detailed SAR study for the compound known as STING agonist-25 (also referred to as CF505) is not publicly available, this guide will utilize data from closely related non-nucleotide STING agonists to illustrate the core concepts.

The STING Signaling Pathway

Activation of the STING pathway is a multi-step process that ultimately leads to the production of type I interferons and other pro-inflammatory cytokines. This signaling cascade is crucial for initiating an anti-tumor immune response.

The binding of an agonist induces a conformational change in the STING dimer, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[1] There, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons and other inflammatory cytokines.[2]

Structure-Activity Relationship of Non-Nucleotide STING Agonists

The development of potent and selective non-nucleotide STING agonists is guided by understanding how structural modifications impact their biological activity. The following table summarizes representative SAR data for a series of amidobenzimidazole-based STING agonists, a class of compounds structurally related to many non-nucleotide agonists.

| Compound | R1 | R2 | hSTING EC50 (μM) | mSTING EC50 (μM) |

| 1a | H | H | >50 | >50 |

| 1b | OMe | H | 5.2 | 10.3 |

| 1c | Cl | H | 1.8 | 3.5 |

| 1d | H | OMe | 25.6 | 38.1 |

| 1e | H | Cl | 8.9 | 15.2 |

| 1f | OMe | OMe | 0.9 | 1.7 |

| 1g | Cl | Cl | 0.5 | 0.8 |

This table is a representative example based on published SAR studies of amidobenzimidazole-based STING agonists and does not represent data for this compound (CF505) specifically.

Key SAR Insights:

-

Core Scaffold: The central heterocyclic core is crucial for interaction with the STING protein. Modifications to this core often lead to a complete loss of activity.

-

Substituents on Aromatic Rings: The nature and position of substituents on the aromatic rings play a significant role in potency. Electron-withdrawing groups, such as chlorine, at specific positions can enhance activity.

-

Linker Region: For dimeric agonists, the length and flexibility of the linker connecting the two monomeric units are critical for optimal binding to the STING dimer.

-

Physicochemical Properties: Properties such as solubility and membrane permeability are key considerations for in vivo efficacy. Prodrug strategies are sometimes employed to improve these characteristics.

Experimental Protocols

The evaluation of STING agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

1. STING Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

-

Objective: To determine the binding affinity (KD) of the agonist to purified STING protein.

-

Methodology:

-

Immobilize purified recombinant human or murine STING protein on an SPR sensor chip.

-

Flow serial dilutions of the STING agonist over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the mass of the bound agonist.

-

Calculate the association (ka) and dissociation (kd) rate constants to determine the equilibrium dissociation constant (KD = kd/ka).

-

2. Cellular STING Activation Assay (e.g., IFN-β Reporter Assay)

-

Objective: To measure the functional activity of the agonist in a cellular context by quantifying the induction of a STING-dependent reporter gene.

-

Methodology:

-

Use a reporter cell line, such as THP-1 monocytes, that endogenously expresses STING and is engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-β or IRF-inducible promoter.

-

Treat the cells with a dose-response of the STING agonist.

-

After an incubation period (typically 6-24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Determine the EC50 value, the concentration of agonist that produces 50% of the maximal response.

-

3. Cytokine Release Assay

-

Objective: To quantify the production of key cytokines (e.g., IFN-β, TNF-α, IL-6) from immune cells upon treatment with the STING agonist.

-

Methodology:

-

Treat human or murine immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with the STING agonist.

-

Collect the cell culture supernatant at various time points.

-

Measure the concentration of cytokines in the supernatant using techniques such as ELISA or Luminex assays.

-

In Vivo Assays

1. Syngeneic Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of the STING agonist in an immunocompetent animal model.

-

Methodology:

-

Implant tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) subcutaneously into syngeneic mice.

-

Once tumors are established, administer the STING agonist via various routes (e.g., intratumoral, intravenous, oral).

-

Monitor tumor growth over time and assess for tumor regression and survival benefit.

-

Analyze the tumor microenvironment for immune cell infiltration and activation by flow cytometry and immunohistochemistry.

-

Logical Relationships in STING Agonist SAR

The optimization of a STING agonist from a hit compound to a clinical candidate involves a multi-parameter approach where improvements in potency must be balanced with favorable drug-like properties.

Conclusion

The development of non-nucleotide STING agonists represents a significant advancement in the field of immuno-oncology. A thorough understanding of their structure-activity relationships is paramount for the design of next-generation therapeutics with improved potency, selectivity, and drug-like properties. While specific SAR data for this compound (CF505) remains proprietary, the principles outlined in this guide, based on closely related compounds, provide a robust framework for researchers and drug development professionals working in this exciting area. Continued research into the nuanced interactions between small-molecule agonists and the STING protein will undoubtedly lead to the development of novel and effective immunotherapies.

References

An In-depth Technical Guide to STING Agonist Binding Affinity to Human STING Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of STING by agonists has emerged as a promising therapeutic strategy in immuno-oncology, aiming to convert immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors. However, the human STING protein is polymorphic, with several variants existing in the population that can exhibit differential responses to agonist binding and activation. This technical guide provides a comprehensive overview of the binding affinity of STING agonists to various human STING variants, with a focus on the non-nucleotide small-molecule agonist, STING agonist-25 (also known as CF505) .

Human STING Variants

The most common non-synonymous single nucleotide polymorphisms (SNPs) in the human STING gene (TMEM173) result in five major haplotypes:

-

WT (R232): Considered the wild-type variant.

-

HAQ (R71H-G230A-R293Q): A common variant with three amino acid substitutions.

-

H232 (R232H): A variant with a single amino acid change at position 232.

-

AQ (G230A-R293Q): Contains two amino acid substitutions.

-

Q (R293Q): A variant with a single substitution at position 293.

These variations can influence the binding of STING agonists and the subsequent downstream signaling, making it crucial to characterize agonist activity across these different genetic backgrounds.

This compound (CF505)

This compound (CF505) is a novel, non-nucleotide small-molecule STING agonist. Studies have shown that CF505 can effectively activate the STING pathway, leading to the phosphorylation of STING, TBK1, and IRF3, and the subsequent production of type I interferons and other pro-inflammatory cytokines. In cellular assays, CF505 has been demonstrated to be a more potent activator of STING than the endogenous ligand cGAMP in human monocytic THP-1 cells. However, specific K_D values detailing its binding affinity to the various human STING variants have not been publicly reported.

Comparative Binding Affinities of STING Agonists

To provide a framework for understanding the potential binding characteristics of this compound, the following table summarizes the binding affinities of other well-characterized STING agonists to different human STING variants.

| STING Agonist | Human STING Variant | Binding Affinity (K_D) | Method |

| 2',3'-cGAMP | WT (R232) | 0.11 µM | ITC[1] |

| 2',3'-cGAMP | H232 | ~10-fold lower than WT | DSF[2] |

| 2',3'-cGAMP | A230/R232 | 0.16 µM | ITC[1] |

| c-di-GMP | WT (R232) | Lower affinity than 2',3'-cGAMP | Various |

| ADU-S100 | WT, HAQ, H232 | Active across major alleles | Cellular Assays |

| SNX281 | WT, HAQ | IC50 of 4.1 ± 2.2 µM (competition assay) | FBA |

| MSA-2 | WT and other isoforms | Binds and activates | Biochemical Assays |

| DW18343 | H232 and other isoforms | Binds and activates | Crystallography |

Note: This table is a compilation of data from various sources and is intended for comparative purposes. The exact binding affinities can vary depending on the experimental conditions and assay used.

STING Signaling Pathway

The binding of an agonist to the STING dimer, located on the endoplasmic reticulum, induces a conformational change. This leads to the translocation of STING to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA or a synthetic agonist.

Experimental Protocols

Accurate determination of binding affinity is crucial for the development of potent and selective STING agonists. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two commonly employed biophysical techniques for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., STING agonist) to a ligand (e.g., purified STING protein) immobilized on a sensor chip in real-time.

Methodology:

-

Protein Immobilization:

-

Recombinantly express and purify the C-terminal domain (CTD) of the desired human STING variant.

-

Immobilize the purified STING protein onto a sensor chip (e.g., CM5) using amine coupling chemistry. Briefly, activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the STING protein solution over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell is typically prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a series of dilutions of the STING agonist in a suitable running buffer (e.g., HBS-EP+).

-

Inject the agonist solutions over the immobilized STING surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the mass of agonist bound to the protein, in real-time (association phase).

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the agonist (dissociation phase).

-

Regenerate the sensor surface between different agonist concentrations if necessary, using a mild regeneration solution.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

-

Sample Preparation:

-

Dialyze the purified STING protein and dissolve the STING agonist in the same buffer to minimize heat of dilution effects.

-

Thoroughly degas both the protein and agonist solutions.

-

-

Titration:

-

Load the STING protein solution into the sample cell of the calorimeter.

-

Load the STING agonist solution into the injection syringe.

-

Perform a series of small, sequential injections of the agonist into the protein solution while maintaining a constant temperature.

-

The heat released or absorbed upon each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat change vs. molar ratio of agonist to protein) is fitted to a suitable binding model to determine the K_D, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_A), where K_A = 1/K_D.

-

Caption: A generalized experimental workflow for determining the binding affinity of a STING agonist.

Conclusion

The development of STING agonists is a rapidly advancing field with significant potential for cancer immunotherapy. Understanding the binding affinity and activation profiles of these agonists across different human STING variants is paramount for predicting their clinical efficacy and for the development of personalized medicine approaches. While quantitative binding data for this compound (CF505) remains to be fully disclosed, the information and protocols provided in this guide offer a solid foundation for researchers to further investigate this and other novel STING agonists. The use of robust biophysical techniques like SPR and ITC will be instrumental in elucidating the precise molecular interactions that govern STING activation and in guiding the design of next-generation immunotherapies.

References

The Pharmacodynamics of STING Agonists in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of STING (Stimulator of Interferon Genes) agonists in preclinical models. Given the limited publicly available data for a specific compound designated "STING agonist-25 (CF505)," this guide synthesizes findings from well-characterized STING agonists such as ADU-S100, diABZI, and E7766 to provide a representative understanding of the mechanism of action and preclinical activity of this class of molecules.

Introduction to STING Agonism

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells.[1] Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] This, in turn, bridges innate and adaptive immunity, leading to the activation of dendritic cells (DCs), priming of tumor-specific CD8+ T cells, and recruitment of immune cells into the tumor microenvironment.[2] STING agonists are molecules designed to pharmacologically activate this pathway, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by the enzyme cGAMP synthase (cGAS) upon sensing cytosolic double-stranded DNA, to the STING protein located in the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I IFNs, such as IFN-β. Activated STING can also lead to the activation of the NF-κB pathway, further promoting the expression of pro-inflammatory cytokines.

Pharmacodynamic Properties of STING Agonists

The pharmacodynamic effects of STING agonists are characterized by the activation of the STING pathway, leading to cytokine production, immune cell activation, and anti-tumor responses in preclinical models.

In Vitro Activity

STING agonists have been shown to potently induce the production of a variety of cytokines and chemokines in immune cells. The table below summarizes representative in vitro data for different STING agonists.

| STING Agonist | Cell Line | Parameter | Result | Reference |

| diABZI-amine | THP1-Dual™ | IFN-I Production (EC50) | 0.144 ± 0.149 nM | |

| diABZI-V/C-DBCO | THP1-Dual™ | IFN-I Production (EC50) | 1.47 ± 1.99 nM | |

| diABZI-amine | Murine Splenocytes | IFN-β Secretion (EC50) | 0.17 ± 6.6 µM | |

| diABZI-V/C-DBCO | Murine Splenocytes | IFN-β Secretion (EC50) | 7.7 ± 0.05 µM | |

| diABZI | Murine Macrophages | Cytokine Induction (at 1 µM) | Increased IFNα, IFNβ, CXCL10, IL-6, TNFα, CXCL1, IL-10 | |

| E7766 | Human STING Genotypes | STING Activation (IC50) | 0.15 - 0.79 µM |

In Vivo Anti-Tumor Efficacy

Intratumoral administration of STING agonists has demonstrated robust anti-tumor activity in various syngeneic mouse tumor models. This is often accompanied by an abscopal effect, where regression of untreated distal tumors is observed.

| STING Agonist | Tumor Model | Dosing Regimen | Key Findings | Reference |

| ADU-S100 | CT26 Colon Carcinoma | 20 µg and 40 µg intratumorally | Significant tumor regression at both doses. | |

| ADU-S100 | CT26 Colon Carcinoma | 25 µg and 100 µg intratumorally (3 doses, 3 days apart) | Delayed tumor growth at 25 µg; complete regression in 44% of mice at 100 µg. | |

| ADU-S100 | Esophageal Adenocarcinoma (Rat Model) | 50 µg intratumorally (2 cycles, 3 weeks apart) | >30% reduction in mean tumor volume. | |

| diABZI | CT26 Colon Carcinoma | Intravenous administration | Complete and lasting tumor regression. | |

| E7766 | KRASG12D/+ Trp53-/- Sarcoma | 4 mg/kg intratumorally | Durable tumor clearance. | |

| E7766 | Dual CT26 Tumors (Liver & Subcutaneous) | Single intratumoral injection | 90% cure rate with development of immune memory. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING agonist pharmacodynamics. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro STING Activation and Cytokine Release Assay

Objective: To quantify the potency of a STING agonist in activating the STING pathway and inducing cytokine production in a relevant cell line.

Materials:

-

THP1-Dual™ reporter cells (InvivoGen)

-

STING agonist of interest

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Luciferase assay reagent

-

ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6)

-

96-well cell culture plates

-

Luminometer and ELISA plate reader

Procedure:

-

Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Prepare serial dilutions of the STING agonist in cell culture medium.

-

Remove the old medium from the cells and add the STING agonist dilutions. Include a vehicle control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

To measure IRF-inducible luciferase activity, follow the manufacturer's protocol for the luciferase assay reagent and measure luminescence using a luminometer.

-

To measure cytokine secretion, collect the cell culture supernatant and perform ELISAs for the cytokines of interest according to the manufacturer's instructions.

-

Calculate EC50 values for luciferase activity and cytokine production using appropriate software.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse tumor model.

Materials:

-

6-8 week old female BALB/c mice

-

CT26 colon carcinoma cells

-

STING agonist of interest

-

Vehicle control (e.g., PBS)

-

Calipers

-

Syringes and needles for tumor implantation and intratumoral injection

Procedure:

-

Subcutaneously implant 5 x 10^5 CT26 cells into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer the STING agonist intratumorally at the desired dose and schedule (e.g., 25 µg every 3 days for 3 doses). The control group receives vehicle injections.

-

Measure tumor volumes every 2-3 days using the formula: Volume = (length x width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, immune cell profiling).

-

Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

STING agonists represent a promising class of immuno-oncology agents with a well-defined mechanism of action. Preclinical studies consistently demonstrate their ability to activate the innate immune system, leading to potent, T-cell mediated anti-tumor immunity. The data presented in this guide, compiled from studies on several key STING agonists, highlight the key pharmacodynamic properties and provide a framework for the preclinical evaluation of new molecules in this class, such as this compound (CF505). Further investigation into the specific characteristics of individual agonists will be crucial for their successful clinical translation.

References

An In-depth Technical Guide to the In vivo Biodistribution of STING Agonists

Disclaimer: "STING agonist-25" is a placeholder name for the purpose of this guide. The following data and protocols are compiled from publicly available research on well-characterized STING (Stimulator of Interferon Genes) agonists, such as the cyclic dinucleotide cGAMP and synthetic non-nucleotide agonists like diABZI and MSA-2. These examples are used to provide a representative understanding of the in vivo behavior of this class of molecules.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of STING agonists. It provides a summary of in vivo biodistribution data, detailed experimental protocols for such studies, and a visualization of the core signaling pathway.

Core Concept: The STING Signaling Pathway

The STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn orchestrate an anti-tumor or anti-pathogen immune response.

Caption: The cGAS-STING signaling pathway.

Data Presentation: In vivo Biodistribution of Representative STING Agonists

The biodistribution of STING agonists is a critical factor influencing their efficacy and potential for systemic toxicity. Small molecule agonists, especially cyclic dinucleotides (CDNs) like cGAMP, are often characterized by rapid clearance and poor membrane permeability, which necessitates strategies like nanoparticle encapsulation to improve their pharmacokinetic profiles.[1][2]

Table 1: Pharmacokinetic Parameters of Representative STING Agonists

| STING Agonist | Administration Route | Vehicle/Formulation | Half-life (t½) | Key Findings | Reference |

| cGAMP-Cy5 | Intravenous | Saline | ~1 hour | Rapid clearance observed. | [2] |

| diABZI | Intravenous | Not specified | 1.4 hours | Achieves systemic concentrations greater than the EC50 for mouse STING. | [3] |

| MSA-2 | Oral / Subcutaneous | Not specified | Not specified | Orally available with similar exposure to subcutaneous administration. | [4] |

| Encapsulated cGAMP | Intravenous | Polymersome Nanoparticle | ~40 hours (40-fold increase) | Nanoencapsulation significantly improves circulation lifetime. |

Table 2: Tissue Distribution of a Representative STING Agonist (Radiolabeled)

The following table presents an example of tissue distribution data for a radiolabeled compound, which is a common method for quantifying biodistribution. The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 96 hours (%ID/g) |

| Liver | 15.2 ± 2.5 | 8.1 ± 1.8 | 2.5 ± 0.7 |

| Spleen | 10.5 ± 1.9 | 6.3 ± 1.2 | 1.8 ± 0.5 |

| Kidneys | 5.1 ± 0.8 | 1.2 ± 0.3 | 0.4 ± 0.1 |

| Lungs | 3.2 ± 0.6 | 0.9 ± 0.2 | 0.3 ± 0.1 |

| Heart | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 |

| Brain | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |

| Tumor | 4.5 ± 1.1 | 5.8 ± 1.5 | 3.2 ± 0.9 |

Note: This data is illustrative and compiled from typical findings in preclinical biodistribution studies of targeted agents. Actual values will vary significantly based on the specific agonist, formulation, and animal model.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible in vivo biodistribution data. Below are generalized methodologies for key experiments.

Animal Model and Handling

-

Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are commonly used. The choice of strain may depend on the syngeneic tumor model being used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

-

Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Preparation and Administration of STING Agonist

-

Formulation: The STING agonist should be formulated in a suitable vehicle (e.g., saline, 40% PEG400 in saline, or encapsulated in a delivery system). The formulation should be sterile and pyrogen-free.

-

Radiolabeling (Optional but Recommended): For quantitative biodistribution, the agonist can be radiolabeled with isotopes like Iodine-125 (¹²⁵I), Indium-111 (¹¹¹In), or Carbon-14 (¹⁴C). Radiolabeling should be performed using established methods, and the radiochemical purity of the final product should be >95%.

-

Administration: The compound is typically administered via intravenous (tail vein) injection. The volume should not exceed 0.2 mL for mice. The dose administered should be accurately measured.

In vivo Experimental Workflow

Caption: General workflow for an in vivo biodistribution study.

Sample Collection and Processing

-

Time Points: Animals (n=3-5 per time point) are sacrificed at various times post-injection (e.g., 1, 4, 24, 48, 96 hours).

-

Blood Collection: Blood is collected immediately after sacrifice, typically via cardiac puncture.

-

Organ Harvesting: Tissues of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, tumor) are dissected, rinsed with saline, blotted dry, and weighed.

Quantification of STING Agonist in Tissues

The method of quantification depends on whether the agonist is radiolabeled or not.

-

For Radiolabeled Agonists:

-

Place weighed tissue samples into counting vials.

-

Measure the radioactivity in each sample using a gamma counter (for gamma-emitting isotopes like ¹²⁵I or ¹¹¹In) or a liquid scintillation counter (for beta-emitting isotopes like ¹⁴C).

-

A portion of the injected dose should be used to create a standard curve to convert counts per minute (CPM) to the amount of radioactivity (e.g., microcuries or becquerels).

-

The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

-

For Non-Radiolabeled Agonists (LC-MS/MS Method):

-

Tissue Homogenization: Tissues are homogenized in a suitable buffer.

-

Extraction: The STING agonist is extracted from the tissue homogenate, often using protein precipitation followed by solid-phase extraction. An internal standard is added before extraction for accurate quantification.

-

LC-MS/MS Analysis: The extracted samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Chromatography: A C18 column is often used with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile).

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for the STING agonist and the internal standard, ensuring high selectivity and sensitivity.

-

-

Quantification: The concentration of the agonist in the tissue is determined by comparing its peak area ratio to the internal standard against a standard curve prepared in the same tissue matrix.

-